molecular formula C17H18Cl3N B000758 Sertraline hydrochloride CAS No. 79559-97-0

Sertraline hydrochloride

Cat. No.: B000758
CAS No.: 79559-97-0
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-XHXSRVRCSA-N
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Description

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) first approved for clinical use in 1990. Its molecular formula is C₁₇H₁₇Cl₂N·HCl, with a molecular weight of 342.69 g/mol and pKa values of 1.1 and 4.2 . Structurally, it is a naphthylamine derivative with a tetralin backbone and two chlorine substituents, contributing to its high lipophilicity and blood-brain barrier permeability . Clinically, it is prescribed for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD) .

This compound exhibits low aqueous solubility (BCS Class II) and oral bioavailability (<40%) due to extensive first-pass metabolism in the liver and intestinal gut .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sertraline Hydrochloride involves several steps. One common method is the chemoenzymatic synthesis, which employs ketoreductases to yield a key chiral precursor. The bioreduction of racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio. The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst. The final step involves direct amination using methylamine followed by reduction with sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the resolution of the racemic tetralone precursor followed by diastereoselective reductive amination. This process ensures the production of the desired enantiomer with high purity and yield .

Chemical Reactions Analysis

Hydrogenation of 4-(3,4-dichlorophenyl)-1,2,3,4-tetralone

The ketimine intermediate is reduced under hydrogen pressure using catalysts like palladium on carbon (Pd/C) or Raney nickel. Optimal conditions yield >99% cis-isomer (therapeutically active form) with minimal impurities :

CatalystPressure (atm)Temperature (°C)Reaction Time (hr)Yield (%)Cis:Trans RatioDehalo-Impurity (%)
Pd/C (5%)15–25Reflux146799.5:0.5<0.1
Raney Nickel2028–30125899.0:1.0<0.1
Pt/C30Room temperature306099.4:0.6<0.1
  • Key Reaction : Ketimine+H2Catalystcis Sertraline+Trans Isomer minor \text{Ketimine}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{cis Sertraline}+\text{Trans Isomer minor }
  • Byproducts : Dehalogenated impurities (<0.1% using Pd/C) .

Degradation Reactions

This compound degrades under specific conditions:

Oxidative Deamination

In metabolic pathways, oxidative deamination by CYP3A4/5 and monoamine oxidases (MAO-A/B) forms α-hydroxy sertraline ketone, which undergoes glucuronidation :SertralineCYP3A4 5 MAOα Hydroxy Sertraline KetoneUGTGlucuronide Conjugate\text{Sertraline}\xrightarrow{\text{CYP3A4 5 MAO}}\alpha \text{ Hydroxy Sertraline Ketone}\xrightarrow{\text{UGT}}\text{Glucuronide Conjugate}

Hydrolysis

Under acidic conditions (pH < 2), the hydrochloride salt dissociates, releasing free base sertraline, which may degrade into dichlorophenyl-tetralin derivatives .

Spectrophotometric Determination

Sertraline reacts with chloranilic acid in alkaline medium (pH 11.15) to form a purple complex (λmax=527.5textnm\lambda_{\text{max}}=527.5\\text{nm}) :

ParameterOptimal Value
Chloranilic Acid0.005% (w/v)
pH11.15
Temperature30°C
Beer’s Law Range0.1–5.0 mg/mL
Molar Absorptivity1.2×104textLmol1 cm11.2\times 10^4\\text{L mol}^{-1}\text{ cm}^{-1}
  • Interference : No cross-reactivity with common excipients .

Stability Under Various Conditions

ConditionObservationReference
pH 5.5 Purple complex forms but unstable; optimal reaction at pH 11.15
Temperature >30°C Color intensity decreases due to complex dissociation
UV Light No significant photodegradation under normal storage
Aqueous Solution Stable for 24 hours at 25°C; hydrolyzes in strong acids/bases

Hydrogenation Mechanism

The ketimine intermediate undergoes stereoselective hydrogenation via adsorption on the catalyst surface, favoring cis-configuration due to steric hindrance from the dichlorophenyl group .

Colorimetric Reaction

Chloranilic acid acts as a π-acceptor, forming a charge-transfer complex with sertraline’s tertiary amine group in alkaline conditions :Sertraline+Chloranilic AcidpH 11 15Purple Complex 1 1 stoichiometry \text{Sertraline}+\text{Chloranilic Acid}\xrightarrow{\text{pH 11 15}}\text{Purple Complex 1 1 stoichiometry }

Industrial Process Improvements

  • Catalyst Efficiency : Pd/C reduces reaction time to 14 hours vs. 30 hours with Raney nickel .
  • Purity : Recrystallization in ethanol reduces dehalo-impurities to <0.05% .

Scientific Research Applications

Clinical Applications

  • Major Depressive Disorder (MDD)
    • Sertraline is recognized as a first-line treatment for MDD, demonstrating comparable efficacy to other SSRIs and older antidepressants while offering a favorable side effect profile .
  • Anxiety Disorders
    • It is effective in treating various anxiety disorders, including:
      • Panic Disorder : Reduces panic attacks and associated symptoms.
      • Social Anxiety Disorder (SAD) : Alleviates fear and avoidance behaviors in social situations.
      • Post-Traumatic Stress Disorder (PTSD) : Helps manage symptoms such as flashbacks and hyperarousal .
  • Obsessive-Compulsive Disorder (OCD)
    • Sertraline is used to reduce the frequency and intensity of obsessive thoughts and compulsive behaviors .
  • Premenstrual Dysphoric Disorder (PMDD)
    • It has been shown to alleviate severe emotional and physical symptoms associated with PMDD .
  • Eating Disorders
    • Emerging research indicates effectiveness in treating binge-eating disorder and bulimia nervosa .
  • Substance Use Disorders
    • Some studies suggest potential benefits in managing substance abuse, particularly in reducing cravings and withdrawal symptoms .
  • Chronic Pain Conditions
    • Off-label uses include treatment for chronic pain syndromes such as fibromyalgia and diabetic neuropathy, where its analgesic properties may be beneficial .

Research Findings

Recent studies have expanded the understanding of sertraline's applications beyond traditional psychiatric disorders:

  • Thermodynamic Studies : Research has explored sertraline's interactions with various compounds, indicating potential applications in treating Helicobacter pylori infections .
  • Pharmacokinetics : Sertraline exhibits low potential for drug interactions due to its minimal inhibition of cytochrome P450 enzymes, making it a safer option for patients on multiple medications .
  • Polymorphic Forms : Different crystalline forms of sertraline hydrochloride (e.g., Form II and Form V) have been studied for their stability and formulation advantages in pharmaceutical applications .

Case Studies

  • A study involving patients with PTSD demonstrated significant reductions in symptom severity following sertraline treatment compared to placebo controls, highlighting its effectiveness in trauma-related conditions .
  • In cases of PMDD, sertraline administration resulted in marked improvements in mood disturbances and physical symptoms during the luteal phase of the menstrual cycle .

Mechanism of Action

The mechanism of action of Sertraline Hydrochloride is primarily linked to its ability to inhibit the neuronal reuptake of serotonin. By blocking the reabsorption of serotonin into neurons, it increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. This compound has minimal effects on norepinephrine and dopamine reuptake .

Comparison with Similar Compounds

Pharmacological Profile

The following table summarizes key pharmacological differences between sertraline hydrochloride and other antidepressants:

Parameter This compound Fluoxetine (SSRI) Paroxetine (SSRI) Amitriptyline (TCA)
Molecular Weight 342.69 g/mol 345.79 g/mol 374.84 g/mol 277.40 g/mol
Half-life 26 hours 4–6 days 21 hours 10–28 hours
Bioavailability <40% 60–80% 50–70% 30–60%
Key Mechanism Serotonin reuptake inhibition Serotonin reuptake inhibition Serotonin reuptake inhibition Norepinephrine/serotonin reuptake inhibition
Anticholinergic Effects None None Mild High
Cardiotoxicity Risk Low Low Low High
Weight Gain Risk Moderate Low High High

Efficacy in Depression

  • Vs. Tricyclic Antidepressants (TCAs): In a double-blind study, sertraline demonstrated comparable efficacy to amitriptyline in treating depression but with significantly fewer anticholinergic and cardiovascular side effects (e.g., dry mouth, tachycardia) .
  • Vs. Other SSRIs: Sertraline and paroxetine showed similar remission rates in MDD, but paroxetine was associated with higher rates of sedation and withdrawal symptoms .

Anticancer Potential

This compound outperformed fluoxetine and paroxetine in inhibiting HER2+ AU565 breast cancer cells (IC₅₀: 28 µM) by inducing DNA fragmentation and apoptosis . Fluoxetine primarily suppresses caspase-3/7 activity, while sertraline activates caspases directly, enhancing cytotoxic specificity .

Pharmacokinetic Optimization

Unlike fluoxetine and paroxetine, sertraline’s poor solubility has driven innovations in drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and biodegradable nanoparticles, which enhance dissolution rates by 2–3 fold compared to conventional tablets .

Research Findings and Repositioning Potential

  • Anticancer Mechanisms: Sertraline inhibits translation-controlled tumor protein (TCTP), a biomarker of cell proliferation, at concentrations ≥7 µM .
  • Weight Gain Profile: In a 12-month EHR study, sertraline caused less weight gain (+0.8 kg) compared to paroxetine (+2.1 kg) and amitriptyline (+1.9 kg) .

Biological Activity

Sertraline hydrochloride is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Its biological activity extends beyond its antidepressant effects, encompassing various mechanisms that influence both neurotransmitter systems and other biological pathways. This article delves into the pharmacodynamics, pharmacokinetics, and emerging therapeutic roles of this compound, supported by relevant case studies and research findings.

Sertraline acts predominantly by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. This inhibition increases serotonergic activity in the central nervous system (CNS), leading to enhanced mood regulation and alleviation of depressive symptoms.

  • Key Mechanisms:
    • Serotonin Reuptake Inhibition: Increases synaptic serotonin levels, contributing to its antidepressant effects .
    • Norepinephrine and Dopamine Interaction: Although primarily a serotonin reuptake inhibitor, sertraline exhibits weak inhibitory effects on norepinephrine and dopamine uptake .
    • Sigma Receptor Affinity: Sertraline binds with higher affinity to sigma-1 receptors, which may play a role in its neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of sertraline is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption: Sertraline has a bioavailability of approximately 44%, with peak plasma concentrations occurring 4.5 to 8.4 hours post-administration .
  • Distribution: It is highly protein-bound (98-99%) and has a volume of distribution exceeding 20 L/kg .
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4, CYP2B6), resulting in one major active metabolite, N-desmethylsertraline .
  • Elimination Half-life: Approximately 26 hours, allowing for once-daily dosing in clinical practice .

Antimicrobial and Antiviral Activities

Recent studies have highlighted sertraline's potential beyond psychiatric applications:

  • Antifungal Activity: Sertraline has shown efficacy against Candida auris, inhibiting ergosterol biosynthesis in vitro .
  • Antiviral Properties: Research indicates that sertraline exhibits antiviral activity against SARS-CoV-2 and MERS-CoV. In vitro studies demonstrated significant inhibitory concentrations (IC50) against these viruses, suggesting potential therapeutic roles in viral infections .

Case Studies

  • Leishmaniasis Treatment:
    A study investigated sertraline's efficacy against Leishmania donovani, showing IC50 values of 2.2 mg/L for promastigotes and significant reductions in parasite loads in infected mice (72% reduction in splenic burden) . This suggests a potential role for sertraline as an adjunctive treatment for visceral leishmaniasis.
  • COVID-19 Implications:
    In a study assessing various antidepressants' antiviral activities, sertraline demonstrated an IC50 of 115.5 µM against SARS-CoV-2. The findings support further investigation into sertraline as a possible treatment option for COVID-19 patients with comorbid depression .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Serotonin Reuptake InhibitionIncreases synaptic serotonin levels
Antifungal ActivityEffective against Candida auris
Antiviral ActivityInhibitory effects on SARS-CoV-2
Leishmanicidal ActivityReduces parasite load in Leishmania donovani

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sertraline hydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, with mobile phases combining methanol and phosphoric acid (1:1) for optimal separation . Potentiometric sensors using molecularly imprinted polymers (MIPs) offer an alternative for tablet and biological fluid analysis, validated against chromatographic methods (e.g., USP protocols) with <2% relative standard deviation . Key steps include sample dissolution in mobile phase, system suitability testing (tailing factor ≤2.0), and calibration against certified reference standards .

Q. How can researchers address solubility challenges of this compound in experimental design?

  • Methodological Answer : Solubility in polar solvents (e.g., methanol, DMSO) is limited (~26 mg/mL) but can be enhanced using supercritical CO₂ with co-solvents like menthol (10–20% w/w), achieving solubilities up to 6.5 × 10⁻⁴ mol/mol at 40°C and 120 bar . For in vitro assays, prepare stock solutions in DMSO and dilute with aqueous buffers (pH 7.4) while monitoring precipitation via dynamic light scattering .

Q. What methodologies are used to resolve this compound enantiomers and related compounds?

  • Methodological Answer : Chiral separation of the active (1S,4S)-enantiomer from impurities (e.g., (R,R)-isomer) employs cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with a borate buffer (pH 9.2) and sodium dodecyl sulfate . For pharmacopeial compliance, reverse-phase HPLC with hexane/2-propanol/diethylamine (960:40:1.5) achieves resolution ≥2.8 between enantiomers, validated per USP guidelines .

Advanced Research Questions

Q. How do researchers validate impurity limits in this compound per pharmacopeial standards?

  • Methodological Answer : USP protocols mandate testing for 5 specified impurities (e.g., 3,4-dichlorophenyl sertraline) using a system suitability solution containing 0.05 mg/mL of each impurity . Chromatographic conditions include a C18 column (235 nm detection) and acceptance criteria of ≤0.15% for dichlorophenyl derivatives. Calculate impurity percentages via (CS/CT) × (rT/rS), where r denotes peak responses .

Q. What techniques are effective for quantifying trace genotoxic impurities (GTIs) in this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is validated for GTIs like ethyl methanesulfonate. Optimize parameters: DB-624 column (30 m × 0.32 mm), split ratio 10:1, and temperature ramping from 40°C to 240°C. Achieve limits of detection (LOD) ≤1 ppm with recovery rates of 90–110%, per ICH Q3A guidelines . Compare with HPLC-MS/MS for cross-validation .

Q. What advanced approaches synthesize this compound nanoparticles for enhanced bioavailability?

  • Methodological Answer : Supercritical antisolvent (SAS) precipitation using CO₂ at 100 bar and 35°C produces nanoparticles (50–200 nm). Dissolve sertraline in ethanol (5% w/v), inject into CO₂ at 0.5 mL/min, and collect particles on a filter. Characterize via SEM and XRD to confirm crystallinity and size distribution .

Q. How should stability studies be designed to assess this compound degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A: expose samples to 40°C/75% RH for 6 months. Analyze degradation products (e.g., N-desmethylsertraline) via HPLC with a C8 column and 0.1 M ammonium acetate/acetonitrile gradient. Monitor chiral integrity using CD-MEKC to detect racemization, a critical failure mode .

Properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79617-96-2 (Parent)
Record name Sertraline hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID1040243
Record name Sertraline hydrochloride
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Molecular Weight

342.7 g/mol
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CAS No.

79559-97-0, 79617-89-3
Record name Sertraline hydrochloride
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Record name (±)-Sertraline hydrochloride
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Record name Sertraline hydrochloride
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Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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